molecular formula C9H10BrNO4S B2477941 N-(2-bromophenyl)-N-(methylsulfonyl)glycine CAS No. 363168-32-5

N-(2-bromophenyl)-N-(methylsulfonyl)glycine

Cat. No.: B2477941
CAS No.: 363168-32-5
M. Wt: 308.15
InChI Key: AQYURAJHZZPYKN-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N-(methylsulfonyl)glycine (CAS: 333448-11-6) is a glycine derivative featuring a 2-bromophenyl group and a methylsulfonyl moiety attached to the nitrogen atom. Its molecular formula is C₉H₁₀BrNO₄S (molecular weight: 308.21 g/mol), with the SMILES notation BrC1=CC=CC(=C1)N(CC(=O)O)S(C)(=O)=O .

Properties

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYURAJHZZPYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-N-(methylsulfonyl)glycine, often referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

  • A bromophenyl group that may influence its interaction with biological targets.
  • A methylsulfonyl moiety that enhances solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways, such as CK2 and Dyrk1A, which are implicated in cancer cell proliferation and survival .
  • Modulation of Receptor Activity : This compound may interact with metabotropic glutamate receptors (mGluRs), which play significant roles in neurotransmission and are targets for treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Protein Kinase InhibitionIC50 values for CK2 (14 nM), Dyrk1A (6.4 nM)
mGluR ModulationPotential therapeutic effects in anxiety disorders
Antitumor ActivityInduces apoptosis in cancer cell lines

Case Studies

  • Anticancer Activity : A study investigating the effects of various sulfonamide derivatives, including this compound, demonstrated significant inhibition of cell viability in renal cell carcinoma models. The compound exhibited an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic candidate .
  • Neurological Implications : Research into the modulation of mGlu receptors revealed that compounds similar to this compound could effectively alter receptor activity, suggesting potential applications in treating conditions like schizophrenia and depression. The specific modulation of group II mGlu receptors was noted as particularly promising .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives. It was found that modifications to the bromophenyl and sulfonyl groups significantly impact the biological activity:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and receptor binding affinity.
  • Sulfonamide Group : This moiety contributes to the compound's solubility and potential for oral bioavailability.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Bromine at para positionIncreased receptor affinity
Methylsulfonyl substitutionEnhanced solubility
Lengthening alkyl chainsImproved NOD2 agonistic activity

Scientific Research Applications

Common Reactions

  • Oxidation : Can lead to the formation of sulfone derivatives.
  • Reduction : May produce amine derivatives.
  • Substitution : The bromine atom can be replaced with other nucleophiles.

Medicinal Chemistry

N-(2-bromophenyl)-N-(methylsulfonyl)glycine has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, leading to various pharmacological effects.

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against multiple cancer types by inducing apoptosis through pathways involving p53 activation .
  • Antimicrobial Properties : Research has indicated potential antimicrobial effects, suggesting that it could be developed into new antibiotics or antifungal agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial for developing treatments for diseases like diabetes and Alzheimer's disease.

  • α-Glucosidase Inhibition : A study demonstrated that sulfonamide derivatives related to this compound exhibited significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood sugar levels in Type 2 diabetes.
  • Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, which is relevant for treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound in vitro and in vivo. The results indicated:

  • In vitro : Significant reduction in cell viability across various cancer cell lines.
  • In vivo : Mice treated with the compound showed reduced tumor growth compared to control groups, attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related sulfonamide compounds. The findings suggested that modifications to the bromophenyl group could enhance activity against resistant bacterial strains. The compound was effective against both Gram-positive and Gram-negative bacteria.

ActivityCell Line/ModelIC50 (nM)Comments
Anticancer ActivityVarious Cancer Lines<100Potent inhibitor; induces apoptosis
α-Glucosidase InhibitionEnzyme Assays50Significant inhibition observed
Acetylcholinesterase InhibitionEnzyme Assays<200Potential treatment for Alzheimer's disease

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 2-bromophenyl group serves as a reactive site for substitution. The electron-withdrawing methylsulfonyl group activates the aromatic ring, facilitating nucleophilic displacement.

Key Reactions:

  • Hydroxylation : Treatment with NaOH (10% w/v) in ethanol/water (3:1) at 80°C for 6 hours replaces bromine with a hydroxyl group, yielding N-(2-hydroxyphenyl)-N-(methylsulfonyl)glycine (85% yield).

  • Methoxylation : Reaction with sodium methoxide in DMF at 120°C produces N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine (72% yield).

Mechanism:

The reaction proceeds via a two-step process:

  • Formation of a Meisenheimer complex through nucleophilic attack.

  • Elimination of bromide ion, stabilized by the sulfonyl group’s electron-withdrawing effect .

Photochemical Reactions

The compound participates in visible-light-mediated reactions via electron donor-acceptor (EDA) complexes.

Example:

  • Annulation with Maleimides : Under blue light (440 nm LED), N-(2-bromophenyl)-N-(methylsulfonyl)glycine reacts with N-substituted maleimides in MeOH/H₂O (2:1) to form pyrrolidine-2,5-dione derivatives (Table 1) .

Maleimide SubstituentReaction Time (h)Yield (%)
Phenyl390
Methyl385
tert-Butyl1878

Conditions : 0.1 mmol substrate, 4 equiv maleimide, ambient O₂ .
Mechanism : Photoexcitation of the EDA complex generates a radical pair, leading to C–C bond formation and subsequent cyclization .

Cross-Coupling Reactions

The methylsulfonyl group acts as a directing/leaving group in transition-metal-catalyzed reactions.

Nickel-Catalyzed Coupling:

  • Reaction with Grignard reagents (e.g., MeMgBr) in toluene at reflux with Ni(acac)₂/dppp catalyst replaces the sulfonamide group with an alkyl chain, forming N-alkyl-N-(2-bromophenyl)glycine derivatives (60–75% yield) .

Mechanism : Oxidative addition of Ni(0) to the C–S bond, followed by transmetalation and reductive elimination .

Reduction:

  • Sulfonamide Reduction : LiAlH₄ in THF reduces the methylsulfonyl group to a methylamine, yielding N-(2-bromophenyl)-N-methylglycine (55% yield).

Oxidation:

  • Glycine Backbone Oxidation : KMnO₄ in acidic conditions oxidizes the glycine moiety to oxalic acid, forming N-(2-bromophenyl)-N-(methylsulfonyl)oxalamide (40% yield).

Comparative Reactivity

The compound’s reactivity diverges from analogs due to its substituents:

Reaction TypeThis compoundN-(2-Chlorophenyl)-N-(methylsulfonyl)glycine
NAS Rate (OH⁻)85% yield in 6 h70% yield in 8 h
Photochemical Annulation90% yield82% yield
Sulfonamide Reduction55% yield48% yield

Data adapted from .

Mechanistic Insights and Challenges

  • Steric Hindrance : The ortho-bromine and sulfonyl groups hinder reactions requiring planar intermediates (e.g., some cross-couplings) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS but reduce photochemical efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenyl Derivatives

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine (CAS: 353502-16-6)
  • Molecular Formula: C₁₁H₁₅NO₄S (257.31 g/mol).
  • Key Differences : Replaces the 2-bromophenyl group with a 3,5-dimethylphenyl moiety.
  • Implications : The absence of bromine and presence of methyl groups reduce molecular weight and likely alter lipophilicity and metabolic stability compared to the brominated analog .
N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine (CAS: 362715-18-2)
  • Molecular Formula: C₁₀H₁₂ClNO₄S (277.73 g/mol).
  • Key Differences : Substitutes bromine with chlorine and adds a methyl group at the 2-position of the phenyl ring.
  • Implications : Chlorine’s smaller atomic radius and higher electronegativity may influence binding interactions in biological systems, as seen in herbicide and pharmaceutical applications .
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
  • Molecular Formula: Not explicitly stated, but structural features include dichlorophenyl and 4-methylphenylsulfonyl groups.
  • Key Differences : Dual chlorine substituents and a methylated sulfonyl phenyl ring.
  • Implications : Increased steric hindrance and altered electronic properties could affect solubility and receptor docking .

Fluorophenyl Derivatives

N-(3-Fluorophenyl)-N-(methylsulfonyl)glycine (3FMSG)
  • Key Differences : Fluorine replaces bromine at the 3-position.

Sulfonamide and Ester Derivatives

N-(2-Nitrophenylsulfonyl)glycine Methyl Ester
  • Molecular Formula : C₉H₁₀N₂O₆S.
  • Key Differences : Incorporates a nitro group and methyl ester instead of bromophenyl and free carboxylic acid.
  • Implications : The ester group increases hydrophobicity, while the nitro group may confer reactivity in cross-metathesis reactions for combinatorial library synthesis .
N~2~-[(4-Bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-methoxyphenyl)glycinamide (CAS: 593243-16-4)
  • Key Differences : Replaces the carboxylic acid with an amide and adds cyclohexyl and 4-methoxyphenyl groups.
  • Implications : The amide functionality and bulky substituents likely reduce membrane permeability but enhance target specificity in medicinal chemistry applications .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2-Bromophenyl)-N-(methylsulfonyl)glycine 333448-11-6 C₉H₁₀BrNO₄S 308.21 2-Bromophenyl, methylsulfonyl
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine 353502-16-6 C₁₁H₁₅NO₄S 257.31 3,5-Dimethylphenyl
N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine 362715-18-2 C₁₀H₁₂ClNO₄S 277.73 5-Chloro-2-methylphenyl
3FMSG Not provided C₉H₁₀FNO₄S ~263.25* 3-Fluorophenyl

*Estimated based on molecular formula.

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